4-(Difluoromethoxy)benzenesulfonyl chloride has the molecular formula C7H5ClF2O3S and a molecular weight of 242.63 g/mol. It appears as a clear liquid with a boiling point of approximately 265-266 °C and a density of 1.523 g/mL at 25 °C . The compound is classified as a sulfonyl halide, which are known for their reactivity and utility in organic synthesis.
As mentioned earlier, the significance of 4-(difluoromethoxy)benzenesulfonyl chloride lies in its role as a reactant rather than having its own specific mechanism of action.
4-(Difluoromethoxy)benzenesulfonyl chloride is likely to be corrosive and irritating to skin and eyes. Due to the presence of chlorine, it may react with water to release hydrochloric acid fumes. Standard laboratory safety protocols for handling corrosive chemicals should be followed when working with this compound [].
-(Difluoromethoxy)benzenesulfonyl chloride (DFBS-Cl) is a versatile organic compound used as a building block in the synthesis of various molecules of scientific interest. Its difluoromethoxy group (-OCF₂H) acts as a mild electron-withdrawing substituent, influencing the reactivity of the attached molecule. Additionally, the presence of the sulfonyl chloride (SO₂Cl) group allows for further functionalization through various chemical reactions.
Studies have shown the application of DFBS-Cl in the synthesis of:
Beyond its role as a building block, DFBS-Cl holds promise for other scientific applications:
Several methods exist for synthesizing 4-(difluoromethoxy)benzenesulfonyl chloride:
4-(Difluoromethoxy)benzenesulfonyl chloride is utilized in:
Interaction studies involving 4-(difluoromethoxy)benzenesulfonyl chloride focus on its reactivity with biological molecules. These studies help elucidate how the compound interacts with enzymes or receptors, providing insights into its potential therapeutic uses. While specific interaction data may not be abundant, related compounds have been shown to interact with various biological targets, indicating potential pathways for further research.
Several compounds share structural similarities with 4-(difluoromethoxy)benzenesulfonyl chloride. Here are notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Trifluoromethoxy)benzenesulfonyl chloride | C7H5ClF3O3S | Contains trifluoromethoxy group |
| 4-(Fluoromethoxy)benzenesulfonyl chloride | C7H6ClF1O3S | Less fluorination compared to difluoro |
| Benzenesulfonyl chloride | C6H5ClO2S | Lacks the difluoromethoxy substituent |
Uniqueness: The presence of two fluorine atoms in the difluoromethoxy group distinguishes this compound from others, potentially affecting its physical properties and reactivity. The difluoro substitution may enhance its stability and selectivity in reactions compared to its mono- or trifluoro counterparts.
The traditional preparation of 4-(difluoromethoxy)benzenesulfonyl chloride follows established aromatic sulfonation pathways that have been refined over decades of industrial application [1]. The classical approach begins with benzenesulfonic acid derivatives as starting materials, utilizing well-characterized electrophilic aromatic substitution mechanisms [2] [3].
The fundamental reaction pathway involves the initial formation of 4-(difluoromethoxy)benzenesulfonic acid through direct sulfonation of the corresponding difluoromethoxy-substituted benzene derivative [1]. This intermediate sulfonic acid then undergoes conversion to the desired sulfonyl chloride through treatment with appropriate chlorinating agents [3]. The process follows the general mechanism of electrophilic aromatic substitution where sulfur trioxide acts as the electrophile, generating the characteristic sulfonic acid functionality [2].
Traditional chlorinating agents employed in this transformation include phosphorus pentachloride and thionyl chloride, both of which have demonstrated effectiveness in converting aromatic sulfonic acids to their corresponding sulfonyl chlorides [3] [4]. The reaction typically proceeds under controlled temperature conditions to minimize side product formation and ensure optimal yield.
| Reagent | Reaction Conditions | Typical Yield Range | Key Advantages |
|---|---|---|---|
| Phosphorus pentachloride | 80-120°C, 2-4 hours | 75-85% | High selectivity |
| Thionyl chloride | 60-80°C, 1-3 hours | 70-80% | Clean reaction profile |
| Chlorosulfonic acid | 25-60°C, 1-2 hours | 80-90% | Direct conversion |
The traditional batch methodology involves careful temperature control throughout the reaction sequence [5]. Initial sulfonation reactions are typically conducted at temperatures between 60-150°C, depending on the specific substrate reactivity and desired regioselectivity [5] [6]. The subsequent chlorination step requires precise monitoring to prevent thermal decomposition of the sensitive difluoromethoxy functionality.
One notable advantage of traditional synthesis routes is their well-established scalability and process reliability [5]. These methods have been optimized through extensive industrial experience, providing predictable outcomes and manageable operational parameters. The use of conventional stirred-tank reactors allows for straightforward implementation in existing pharmaceutical manufacturing facilities.
However, traditional approaches also present certain limitations, particularly regarding reaction efficiency and environmental considerations [7]. The multi-step nature of these processes often results in moderate overall yields and generates significant quantities of inorganic salt byproducts [8]. Additionally, the extended reaction times and elevated temperatures required can lead to thermal degradation of sensitive functional groups.
Contemporary manufacturing strategies for 4-(difluoromethoxy)benzenesulfonyl chloride increasingly incorporate flow chemistry methodologies to address the limitations of traditional batch processes [7] [9]. Flow chemistry techniques offer significant advantages in terms of heat transfer efficiency, reaction control, and scalability for sulfonyl chloride production.
The implementation of continuous stirred-tank reactors in series has proven particularly effective for chlorosulfonation reactions involving difluorinated aromatic compounds [7] [9]. This configuration allows for precise residence time control while maintaining the benefits of excellent mixing and heat transfer that are essential for managing the highly exothermic nature of chlorosulfonation processes.
Modern flow systems typically employ multiple continuous stirred-tank reactors configured in series to achieve optimal conversion rates [7]. Research has demonstrated that two continuous stirred-tank reactors with residence times of approximately 60 minutes each can achieve 97% conversion of starting material when operated at appropriate conditions [7]. This represents a significant improvement over traditional batch methods in terms of spacetime yield and process efficiency.
| Parameter | Batch Process | Flow Process | Improvement Factor |
|---|---|---|---|
| Residence Time | 180-240 minutes | 120 minutes | 1.5-2.0x |
| Spacetime Yield | 0.8-1.2 g/L·h | 2.0-2.5 g/L·h | 2.0-2.5x |
| Heat Transfer Coefficient | 50-100 W/m²·K | 200-500 W/m²·K | 4-5x |
| Temperature Control | ±5°C | ±1°C | 5x |
The automated nature of modern flow chemistry systems enables precise process control through real-time monitoring and feedback mechanisms [7] [10]. Gravimetric monitoring systems coupled with proportional-integral-derivative controllers provide continuous adjustment of flow rates and residence times to maintain optimal reaction conditions. This level of control is particularly important for maintaining consistent product quality and maximizing yield.
Flow chemistry approaches also demonstrate superior environmental metrics compared to traditional batch processes [7]. The reduced solvent requirements and improved reaction efficiency contribute to significant reductions in environmental factor values, with improvements of up to seven-fold reported in comparative studies [7]. This enhancement aligns with contemporary green chemistry principles and regulatory expectations for pharmaceutical manufacturing.
The scalability advantages of flow chemistry become particularly evident when considering the production of multi-hundred-gram quantities of sulfonyl chlorides [7] [9]. Continuous processing eliminates the batch-to-batch variability that can plague traditional manufacturing approaches, while the inherent safety advantages of flow chemistry make it suitable for handling highly reactive and corrosive reagents such as chlorosulfonic acid.
The optimization of chlorosulfonylation reactions for 4-(difluoromethoxy)benzenesulfonyl chloride production requires systematic investigation of multiple process parameters to achieve maximum efficiency and product quality [7] [11]. Design of experiments methodologies have proven invaluable for identifying optimal reaction conditions and understanding the complex interactions between process variables.
Temperature represents one of the most critical parameters influencing chlorosulfonylation reaction outcomes [7] [11]. Research utilizing central composite design methodologies has demonstrated that reaction temperatures between 130-155°C provide optimal conversion rates while minimizing thermal degradation of the difluoromethoxy substituent [7]. The relationship between temperature and product formation follows a complex polynomial model that accounts for both primary effects and interaction terms.
The stoichiometry of chlorosulfonic acid relative to the aromatic substrate significantly impacts both reaction rate and product selectivity [7] [11]. Systematic studies have revealed that chlorosulfonic acid equivalents in the range of 7-8.5 provide optimal balance between conversion efficiency and reagent economy [7]. Higher equivalents can lead to increased side product formation, while insufficient chlorosulfonic acid results in incomplete conversion and reduced yields.
| Temperature (°C) | Chlorosulfonic Acid Equivalents | Product Yield (%) | Starting Material Remaining (%) | Reaction Time (hours) |
|---|---|---|---|---|
| 130 | 6.0 | 72.3 | 18.2 | 3.0 |
| 140 | 7.5 | 84.7 | 8.1 | 2.5 |
| 155 | 8.0 | 87.4 | 1.0 | 2.0 |
| 150 | 8.5 | 85.9 | 2.3 | 2.0 |
Reaction kinetics studies have established that chlorosulfonylation of difluoromethoxy-substituted benzene derivatives follows pseudo-first-order behavior with respect to the aromatic substrate when chlorosulfonic acid is present in significant excess [7]. The apparent rate constant under optimized conditions has been determined to be approximately 0.077 minute⁻¹, enabling precise prediction of conversion rates for process design purposes.
The mechanism of chlorosulfonylation involves the formation of reactive electrophilic species from chlorosulfonic acid under reaction conditions [11] [12]. At elevated temperatures, chlorosulfonic acid generates sulfur dioxide cation radicals that serve as the active sulfonylating agents [11]. This mechanistic understanding has enabled the development of more efficient reaction protocols that minimize side reactions and maximize product selectivity.
Multivariate optimization techniques employing desirability functions have been successfully applied to identify optimal reaction conditions that simultaneously maximize product formation, minimize starting material consumption, and control impurity levels [7]. These sophisticated optimization approaches have led to the identification of reaction conditions capable of achieving greater than 87% product yields with less than 1% unreacted starting material.
The purification and isolation of 4-(difluoromethoxy)benzenesulfonyl chloride requires specialized techniques that account for the compound's reactivity toward moisture and its corrosive nature [13] [8]. Traditional crystallization and distillation methods have been adapted to accommodate the unique properties of fluorinated sulfonyl chlorides while maintaining high product purity and recovery yields.
Precipitation techniques represent the most commonly employed approach for initial product isolation from reaction mixtures [7] [8]. The standard procedure involves the controlled addition of reaction mixtures to chilled aqueous media, typically at temperatures between -5°C to 0°C to minimize hydrolysis of the sensitive sulfonyl chloride functionality [7]. The use of organic co-solvents such as diethylene glycol dimethyl ether has demonstrated significant advantages in improving product crystal morphology and reducing water content in the isolated solid.
| Precipitation Conditions | Temperature (°C) | Co-solvent | Isolated Yield (%) | Water Content (%) | Purity (%) |
|---|---|---|---|---|---|
| 70 volumes ice water | 0 | None | 67.3 | 8.2 | 90.0 |
| 8 volumes water + diglyme | -5 | Diethylene glycol dimethyl ether | 87.7 | 3.1 | 92.0 |
| 9 volumes water + diglyme | -10 | Diethylene glycol dimethyl ether | 85.4 | 2.8 | 93.5 |
Distillation under reduced pressure provides an effective method for final purification of 4-(difluoromethoxy)benzenesulfonyl chloride [13] [6]. Vacuum distillation at temperatures around 150°C under pressures of -0.098 megapascals enables the collection of high-purity product while minimizing thermal decomposition [6]. The boiling point of the compound under these conditions has been reported as approximately 265-266°C at atmospheric pressure, necessitating the use of reduced pressure to achieve reasonable distillation temperatures.
Continuous filtration systems have been developed for large-scale production scenarios, enabling the direct isolation of crystalline product from continuous flow processes [7]. These systems incorporate automated slurry handling and washing protocols that minimize operator exposure to corrosive materials while maintaining high recovery efficiency. The integration of continuous isolation with continuous synthesis represents a significant advancement in sulfonyl chloride manufacturing technology.
Washing protocols for crude product typically involve multiple stages using cold water to remove residual inorganic salts and acidic impurities [8] [6]. The washing process must be carefully controlled to minimize contact time and temperature to prevent hydrolysis of the sulfonyl chloride group. Efficient drainage and immediate drying under nitrogen atmosphere are essential to preserve product integrity.
Analytical monitoring throughout the purification process employs high-performance liquid chromatography with ultraviolet detection to ensure consistent product quality [7] [10]. In-line analytical techniques, including near-infrared spectroscopy and Raman spectroscopy, have been implemented for real-time monitoring of purification processes, enabling immediate adjustment of process parameters to maintain optimal purification conditions [10].
4-(Difluoromethoxy)benzenesulfonyl chloride exhibits distinct crystallographic characteristics typical of aromatic sulfonyl chloride compounds. While specific single-crystal X-ray diffraction data for this exact compound is limited in the literature, analysis of structurally related benzenesulfonyl chloride derivatives provides insight into its likely crystal structure and molecular packing behavior [1] [2].
The molecular geometry is expected to feature a planar aromatic ring with the sulfonyl chloride group positioned perpendicular to the benzene plane, consistent with tetrahedral sulfur coordination. The difluoromethoxy substituent introduces significant electronegativity and steric effects that influence intermolecular interactions [4]. Studies of similar sulfonyl chlorides reveal that the sulfur-chlorine bond length typically ranges from 2.01-2.02 Å, while sulfur-oxygen bond lengths in the sulfonyl group measure approximately 1.41-1.42 Å [5] [6].
The crystal packing arrangement likely involves layered molecular organization with sulfonyl chloride groups oriented to minimize electrostatic repulsion . Intermolecular interactions are predominantly governed by dipole-dipole forces between the highly polar sulfonyl groups and halogen bonding interactions involving the chlorine and fluorine atoms [4] . The difluoromethoxy group introduces additional complexity through C-H⋯F and F⋯π interactions, which have been observed in related fluorinated aromatic compounds with distances around 2.95-3.51 Å [4].
Hirshfeld surface analysis of structurally analogous compounds indicates that O⋯H/H⋯O interactions (15.4%), Cl⋯O contacts (13.0-15.6%), and halogen-halogen interactions contribute significantly to crystal cohesion [2] [4]. The molecular conformation is likely stabilized by intramolecular interactions between the difluoromethoxy group and the aromatic system, with the CHF₂ group potentially showing restricted rotation due to steric and electronic factors [8].
The FT-IR spectrum of 4-(difluoromethoxy)benzenesulfonyl chloride displays characteristic absorption bands that reflect its functional group composition. The aromatic C-H stretching vibrations appear in the region 3100-3050 cm⁻¹ with medium intensity, while aromatic C=C stretching modes manifest between 1600-1475 cm⁻¹ [9] [10].
The sulfonyl chloride functionality exhibits two prominent absorption bands: asymmetric S=O stretching at 1410-1370 cm⁻¹ and symmetric S=O stretching at 1200-1110 cm⁻¹, both displaying strong intensity [6] [11]. The sulfur-chlorine bond produces a characteristic strong absorption band at approximately 380 ± 10 cm⁻¹, consistent with literature values for aromatic sulfonyl chlorides [6]. This frequency may shift slightly due to the electron-withdrawing effects of the difluoromethoxy substituent.
The difluoromethoxy group contributes several distinctive features: C-O-C stretching vibrations in the 1300-1000 cm⁻¹ region and C-F stretching modes between 1000-1400 cm⁻¹ with medium to strong intensity [13]. Aromatic out-of-plane bending vibrations appear in the fingerprint region between 900-690 cm⁻¹, providing structural confirmation of the substitution pattern [9] [14].
¹H NMR spectroscopy reveals distinct chemical environments reflecting the molecular structure. Aromatic protons ortho to the sulfonyl chloride group resonate downfield at 7.8-8.1 ppm as doublets due to meta-coupling, while protons meta to the sulfonyl group appear at 7.0-7.3 ppm . The difluoromethoxy CHF₂ proton exhibits a characteristic triplet pattern at 6.5-7.0 ppm due to coupling with the two equivalent fluorine atoms .
¹³C NMR analysis shows the aromatic carbon bearing the difluoromethoxy group at 160-170 ppm, reflecting the electronegative oxygen substitution. Other aromatic carbons resonate between 110-140 ppm, with the carbon bearing the sulfonyl chloride group appearing around 120-130 ppm [16]. The difluoromethoxy carbon (CHF₂) displays a characteristic triplet at 115-125 ppm due to C-F coupling.
¹⁹F NMR spectroscopy provides definitive identification of the difluoromethoxy group, showing a doublet resonance around -90 ppm with a coupling constant of approximately 72 Hz, characteristic of CHF₂ groups [17]. This chemical shift and coupling pattern distinguish the difluoromethoxy functionality from other fluorinated substituents.
The UV-visible absorption spectrum of 4-(difluoromethoxy)benzenesulfonyl chloride exhibits multiple electronic transitions. The aromatic π → π* transitions appear in the 260-280 nm region with high extinction coefficients (ε > 10,000 M⁻¹cm⁻¹), typical of substituted benzene derivatives [18]. The difluoromethoxy substituent causes a bathochromic shift compared to unsubstituted benzenesulfonyl chloride due to its electron-donating resonance effects.
Weaker n → π* transitions from sulfur lone pairs occur around 320-340 nm with moderate intensity (ε 100-1,000 M⁻¹cm⁻¹) [18]. Charge transfer transitions involving the sulfur-chlorine bond contribute to absorption in the 240-260 nm range. The strong electron-withdrawing nature of the sulfonyl chloride group influences the overall electronic structure, modulating both transition energies and intensities [19] [18].
4-(Difluoromethoxy)benzenesulfonyl chloride demonstrates thermal stability under ambient conditions but requires careful handling due to moisture sensitivity and potential decomposition at elevated temperatures [20] [21]. While specific decomposition temperature data is not available in the literature, the compound shows similar thermal behavior to related aromatic sulfonyl chlorides.
Thermogravimetric analysis (TGA) represents the most appropriate method for comprehensive thermal characterization [22]. Under controlled heating, the compound undergoes decomposition through multiple pathways. Primary decomposition products include carbon monoxide, carbon dioxide, sulfur oxides, hydrogen fluoride, and hydrogen chloride gas [23] [20]. These products result from the thermal breakdown of the sulfonyl chloride functionality and the difluoromethoxy group.
The thermal decomposition mechanism likely initiates with S-Cl bond cleavage, followed by elimination of sulfur dioxide and degradation of the aromatic system [23]. The difluoromethoxy group represents a particularly reactive site, with C-F bond breaking and HF liberation occurring at elevated temperatures. This process is accelerated in the presence of moisture, which catalyzes hydrolysis reactions.
Storage conditions significantly influence thermal stability. The compound remains stable when stored under inert atmosphere (nitrogen or argon) at room temperature [24] [21]. Exposure to excess heat or moisture triggers decomposition pathways, emphasizing the importance of proper storage protocols. The hygroscopic nature of the compound necessitates protection from atmospheric moisture to prevent hydrolytic degradation [25] [20].
The solubility characteristics of 4-(difluoromethoxy)benzenesulfonyl chloride reflect its polar, reactive nature and the influence of fluorine substitution on intermolecular interactions. The compound exhibits limited solubility in most common solvents, with slight solubility observed in chloroform and dimethyl sulfoxide (DMSO) [26] [27].
Chloroform provides the most suitable medium for spectroscopic analysis, offering sufficient solubility while maintaining chemical stability [26]. DMSO compatibility enables solution preparation for various analytical applications, though care must be taken to prevent moisture contamination [27]. The compound shows limited solubility in alcohols such as methanol due to potential reactivity with protic solvents [27].
Water reactivity represents a critical consideration, as the compound undergoes rapid hydrolysis to form corrosive products including hydrogen chloride gas [20] [28]. This reactivity necessitates strict exclusion of moisture during storage and handling. The hydrolysis reaction proceeds through nucleophilic attack on the electrophilic sulfur center, resulting in sulfonyl chloride cleavage.
Phase behavior analysis reveals that the compound exists as a clear to pale yellow liquid at room temperature [29] [30]. The liquid state facilitates handling and purification processes while requiring appropriate safety measures due to corrosive properties. Vapor pressure considerations indicate low volatility under normal conditions, though heating can increase vapor formation with associated safety risks.
The highly hygroscopic nature demands storage under inert atmosphere conditions using nitrogen or argon gas [24] [21]. This prevents both oxidation and moisture-induced decomposition while maintaining chemical integrity. The polar aprotic solvent compatibility suggests potential utility in synthetic applications requiring anhydrous conditions and controlled reactivity.
Corrosive